N-(3-chlorophenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
N-(3-chlorophenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide typically involves the condensation of 1H-indole-3-carbaldehyde with N-ethyl-3-chlorobenzamide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of N-(3-chlorophenyl)-N-ethyl-2-(1H-indol-3-yl)-2-hydroxyacetamide.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-chlorophenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex indole derivatives.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets. The indole ring is known to interact with various enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or bind to receptors, altering cellular pathways and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-N-ethyl-2-(1H-indol-3-yl)-2-hydroxyacetamide
- N-(3-chlorophenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide derivatives with different substituents on the phenyl ring
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3-chlorophenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-2-21(13-7-5-6-12(19)10-13)18(23)17(22)15-11-20-16-9-4-3-8-14(15)16/h3-11,20H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKWBNNGBIKTMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC(=CC=C1)Cl)C(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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